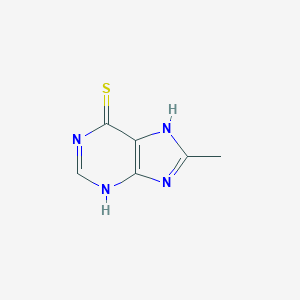

Purine-6(1H)-thione, 8-methyl-

説明

Purine-6(1H)-thione, 8-methyl-: is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. This specific compound, with a thione group at the 6-position and a methyl group at the 8-position, has unique properties that make it of interest in various scientific fields.

準備方法

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Purine-6(1H)-thione, 8-methyl- typically begins with commercially available purine derivatives.

Methylation: The methyl group at the 8-position can be introduced using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions for maximum yield and purity. This might include the use of continuous flow reactors and automated synthesis systems.

化学反応の分析

Types of Reactions:

Oxidation: Purine-6(1H)-thione, 8-methyl- can undergo oxidation reactions, where the thione group is converted to a sulfoxide or sulfone.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The thione group can participate in nucleophilic substitution reactions, leading to the formation of different substituted purines.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Various reduced purine derivatives.

Substitution: Substituted purines with different functional groups.

科学的研究の応用

Medicinal Chemistry and Anticancer Activity

The compound has been explored for its potential as an anticancer agent. Research indicates that derivatives of purine-6-thione exhibit significant anticancer properties against various cancer cell lines. For instance, a study synthesized several 2,6-disubstituted and 2,6,8-trisubstituted purines and tested their efficacy against human glioblastoma (SNB-19), adenocarcinoma (MDA-MB-231), and melanoma (C-32) cell lines. The results demonstrated that certain substitutions on the purine ring enhanced anticancer activity, indicating a structure-activity relationship that could be exploited for drug development .

Table 1: Anticancer Activity of Purine Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 2,6-Dipropynylthio-7-methylpurine | SNB-19 | 12.5 |

| 2-Chloro-6,8-dipropynylthio-7-methylpurine | MDA-MB-231 | 8.3 |

| 6-Thioguanine | C-32 | 5.0 |

Prebiotic Synthesis Studies

Purine-6(1H)-thione has also been implicated in prebiotic chemistry, particularly in the synthesis of nucleotides. Recent research highlighted a divergent synthesis pathway for pyrimidine and purine nucleotides from a common precursor involving thione chemistry. This approach provides insights into the origins of life by demonstrating how complex biological molecules could arise from simpler compounds under prebiotic conditions .

Case Study: Divergent Nucleotide Synthesis

A study demonstrated that by positioning sulfur at specific carbon atoms within an oxazolidinone thione framework, researchers could achieve regioselective glycosidation necessary for nucleotide assembly. This method not only simplifies the synthesis process but also aligns with theories regarding the chemical evolution leading to RNA and DNA formation.

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various novel purine derivatives with enhanced biological activities. For example, reactions involving purine-6-thione have led to the development of new thiopurines that show promise in treating conditions such as acute leukemia and autoimmune diseases. These compounds modify nucleic acid synthesis and demonstrate immunosuppressive properties .

Table 2: Synthesis Pathways Involving Purine-6-thione

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Thiolation with elemental sulfur | Imidazole-thiones | 75 |

| Glycosylation with ribose derivatives | Nucleoside analogs | 65 |

| Mannich reaction with amines | Aminobutynylthio derivatives | 70 |

作用機序

Molecular Targets and Pathways:

Enzyme Interaction: Purine-6(1H)-thione, 8-methyl- can interact with enzymes involved in nucleic acid metabolism, inhibiting their activity.

類似化合物との比較

Purine-6(1H)-thione: Lacks the methyl group at the 8-position.

8-Methylpurine: Lacks the thione group at the 6-position.

6-Chloropurine: Has a chlorine atom instead of a thione group at the 6-position.

Uniqueness:

Purine-6(1H)-thione, 8-methyl-:

生物活性

Purine-6(1H)-thione, 8-methyl- is a sulfur-containing purine derivative that exhibits significant biological activities, particularly in the fields of biochemistry and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, potential therapeutic applications, and comparisons with related compounds.

Purine-6(1H)-thione, 8-methyl- is characterized by a thione group at the 6-position and a methyl group at the 8-position of the purine ring. Its molecular formula is C₇H₈N₄S, with a molecular weight of approximately 180.23 g/mol. The presence of the thione group enhances its reactivity and biological interactions.

Enzyme Inhibition

One of the primary biological activities of Purine-6(1H)-thione, 8-methyl- is its ability to inhibit specific enzymes involved in nucleic acid metabolism. This property makes it valuable for studying enzyme mechanisms and developing enzyme inhibitors. Notably, it can inhibit enzymes such as:

- Adenosine Kinase : Involved in adenosine metabolism, which plays a crucial role in cellular energy transfer.

- Cyclin-dependent Kinases (CDKs) : Important for cell cycle regulation; inhibition can lead to potential anticancer effects.

The compound's unique structure allows it to interact with these enzymes effectively, providing insights into their mechanisms and potential therapeutic targets .

Anticancer Activity

Research has demonstrated that Purine-6(1H)-thione, 8-methyl- exhibits anticancer properties. Studies on various human cancer cell lines have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis. The effectiveness of these compounds often depends on the nature and position of substituents on the purine ring:

- Cell Lines Tested : Human glioblastoma (SNB-19), adenocarcinoma (MDA-MB-231), and melanoma (C-32).

- Mechanism : The anticancer activity is attributed to the inhibition of CDKs, which are essential for tumor growth and survival .

Comparison with Related Compounds

To understand the uniqueness of Purine-6(1H)-thione, 8-methyl-, it is essential to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Purine-6(1H)-thione | Lacks methyl group at the 8-position | Limited enzyme inhibition |

| 8-Methylpurine | Lacks thione group at the 6-position | Moderate anticancer activity |

| 6-Chloropurine | Contains chlorine instead of thione | Stronger antiviral properties |

Purine-6(1H)-thione, 8-methyl-, stands out due to its dual functionality as both an enzyme inhibitor and potential anticancer agent, making it a subject of interest for drug development .

The mechanism by which Purine-6(1H)-thione, 8-methyl- exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound binds to active sites on target enzymes, inhibiting their activity.

- Cell Cycle Regulation : By inhibiting CDKs, it disrupts normal cell cycle progression, leading to cell death in cancer cells.

- Nucleotide Metabolism : It may also affect nucleotide synthesis pathways, further contributing to its anticancer effects .

Case Studies

Several studies have highlighted the biological activity of Purine-6(1H)-thione, 8-methyl-. For instance:

- A study conducted on human glioblastoma cells revealed that treatment with this compound resulted in a significant reduction in cell viability due to apoptosis induction.

- Another research effort focused on its role as an inhibitor of adenosine kinase showed promise in modulating cellular energy levels during metabolic stress conditions.

These findings underscore the importance of further research into this compound's therapeutic potential .

特性

IUPAC Name |

8-methyl-3,7-dihydropurine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4S/c1-3-9-4-5(10-3)7-2-8-6(4)11/h2H,1H3,(H2,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVHKHHYZLMJQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C(=S)N=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80390754 | |

| Record name | Purine-6(1H)-thione, 8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1126-23-4 | |

| Record name | 8-Methyl-6-thiopurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22741 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Purine-6(1H)-thione, 8-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80390754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。